molecular formula C8H14ClNO B1608508 3-chloro-N-cyclopentylpropanamide CAS No. 349403-75-4

3-chloro-N-cyclopentylpropanamide

Cat. No.: B1608508
CAS No.: 349403-75-4
M. Wt: 175.65 g/mol
InChI Key: BQKNSWFSFZEJCJ-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-cyclopentylpropanamide is a specific chemical entity identified by its unique structure. nih.gov It belongs to the larger family of substituted propanamides. Research into this and similar molecules is often driven by the desire to discover new compounds with specific biological or chemical properties. The structure consists of a three-carbon propanamide backbone, a chlorine atom attached to the third carbon, and a cyclopentyl group attached to the nitrogen of the amide.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 349403-75-4 chemscene.com
Molecular Formula C₈H₁₄ClNO nih.govchemscene.com
Molecular Weight 175.66 g/mol chemscene.com

| SMILES | ClCCC(NC1CCCC1)=O | chemscene.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKNSWFSFZEJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399358
Record name 3-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-75-4
Record name 3-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Chloro N Cyclopentylpropanamide

Established Synthetic Routes for 3-chloro-N-cyclopentylpropanamide

The creation of this compound is primarily achieved through standard organic chemistry reactions, focusing on the efficient formation of the amide bond and the preparation of its necessary precursors.

The most direct and conventional method for synthesizing this compound is through the acylation of cyclopentylamine (B150401) with 3-chloropropionyl chloride. chemicalbook.com This reaction involves the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct that is formed.

Alternative modern strategies for amide bond formation could also be applied, such as those using coupling reagents that activate the corresponding carboxylic acid (3-chloropropanoic acid). For instance, methods involving the in situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and an N-haloimide can efficiently facilitate the coupling of carboxylic acids and amines at room temperature. nih.gov Another advanced technique involves microwave-enhanced synthesis, which has been shown to significantly accelerate reaction times and improve yields for the formation of related amide structures. sigmaaldrich.com

The primary reactants for the synthesis of this compound are themselves synthesized from simpler chemical precursors.

Synthesis of 3-Chloropropionyl Chloride: This key acylating agent can be prepared via several routes. A common laboratory and industrial method involves the reaction of 3-chloropropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene (B27547). chemicalbook.comchemicalbook.com One documented procedure using triphosgene in toluene (B28343) at room temperature reports a yield of 98.5%. chemicalbook.com

Synthesis of 3-Chloropropanoic Acid: This carboxylic acid precursor is typically produced by the hydrochlorination of acrylic acid, where hydrogen chloride gas is added across the double bond. google.comwikipedia.org This process can yield the final product in near-quantitative amounts relative to the acrylic acid used. google.comgoogle.com

Synthesis of 3-Chloro-1-propanol: An alternative pathway to 3-chloropropanoic acid involves the oxidation of 3-chloro-1-propanol. This alcohol can be synthesized from 1,3-propanediol (B51772) by reacting it with hydrochloric acid, often using a catalyst like benzenesulfonic acid to improve reaction efficiency and achieve high yields. chemicalbook.com

The following table summarizes the synthesis of these key precursors.

Interactive Data Table: Synthesis of Precursors
Target Compound Starting Material(s) Reagent(s) Key Conditions Reported Yield
3-Chloropropionyl Chloride 3-Chloropropanoic Acid Triphosgene Toluene, 25°C, 8h 98.5% chemicalbook.com
3-Chloropropanoic Acid Acrylic Acid Hydrogen Chloride (gas) Room Temperature ~87-94% google.comgoogle.com
3-Chloro-1-propanol 1,3-Propanediol Hydrochloric Acid Benzenesulfonic acid catalyst, 90°C 96% chemicalbook.com

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and efficiency. For the synthesis of the precursor 3-chloropropionyl chloride, a continuous flow process has been developed. This method involves the reaction of acrylic acid with a chlorinating agent, followed by the 1,4-addition of hydrogen chloride. This procedure achieves up to 94% conversion in just 25 minutes at mild temperatures and pressures, offering a safer and more efficient alternative to traditional batch processing. nih.gov

For the final amidation step, valorization of the continuous flow-synthesized 3-chloropropionyl chloride has been demonstrated in the synthesis of beclamide, a structurally related amide. In this process, high conversion rates (over 80%) were achieved with a residence time of only one minute. nih.gov Similar optimization for the synthesis of this compound would involve controlling the stoichiometry of the reactants, maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to manage the exothermic nature of the reaction, and selecting an appropriate aprotic solvent such as dichloromethane (B109758) or diethyl ether.

Analysis of Degradation Pathways and Impurity Formation

The stability of this compound is subject to its environment, particularly the pH. Understanding its degradation pathways is crucial for its handling, storage, and application.

Hydrolytic Degradation Under Acidic and Basic Conditions

Amide bonds are susceptible to hydrolysis, a reaction that cleaves the bond through the addition of water. The rate and mechanism of this degradation are highly dependent on the pH of the solution.

Acidic Conditions:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by proton transfer and elimination of cyclopentylamine to yield 3-chloropropanoic acid.

Table 1: Predicted Products of Acidic Hydrolysis

Reactant Condition Major Products

Basic Conditions:

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the cyclopentylamide anion, which is subsequently protonated by water to give cyclopentylamine and the carboxylate salt of 3-chloropropanoic acid.

Table 2: Predicted Products of Basic Hydrolysis

Reactant Condition Major Products

Identification and Characterization of Degradation Products

The primary degradation products from the hydrolysis of this compound are expected to be 3-chloropropanoic acid and cyclopentylamine. These can be identified and characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In addition to the primary hydrolysis products, further degradation of 3-chloropropanoic acid could potentially occur, leading to other small molecule impurities.

Table 3: Potential Impurities and Their Origin

Impurity Potential Origin
3-chloropropionyl chloride Unreacted starting material from synthesis.
Cyclopentylamine Unreacted starting material from synthesis or degradation product.
Acryloyl chloride A potential impurity in the 3-chloropropionyl chloride starting material.
N-cyclopentyl-azetidin-2-one Product of intramolecular cyclization.

The presence and quantity of these impurities would be highly dependent on the specific conditions of the synthesis and subsequent handling and storage of the compound.

Spectroscopic and Advanced Analytical Characterization of 3 Chloro N Cyclopentylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic compounds. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of 3-chloro-N-cyclopentylpropanamide is expected to show distinct signals corresponding to the different proton environments in the molecule.

The key proton groups are the two sets of methylene (B1212753) protons of the propionamide (B166681) backbone (-CH₂-CH₂-), the methine proton on the cyclopentyl ring attached to the nitrogen (N-CH-), the various methylene protons of the cyclopentyl ring, and the amide proton (-NH-). The chemical shift (δ) of these protons is influenced by the electronegativity of nearby atoms. For instance, the protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) are expected to be shifted downfield due to the deshielding effect of the chlorine. Similarly, the protons on the carbon adjacent to the carbonyl group (-C(O)-CH₂-) will also be downfield. The amide proton typically appears as a broad signal, and its chemical shift can vary depending on the solvent and concentration.

The splitting of signals (multiplicity) is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. The two methylene groups on the propionamide chain are adjacent to each other and are expected to appear as triplets. The cyclopentyl protons would present more complex splitting patterns due to their cyclic nature and diastereotopic relationships.

Predicted ¹H NMR Data for this compound (Note: These are predicted values based on standard chemical shift increments and may vary from experimental results.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH-5.5 - 7.5Broad Singlet1H
N-CH- (cyclopentyl)4.0 - 4.2Multiplet1H
Cl-CH₂-3.7 - 3.9Triplet2H
-C(O)-CH₂-2.4 - 2.6Triplet2H
Cyclopentyl -CH₂-1.4 - 1.9Multiplet8H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (-C=O) will be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon attached to the chlorine (Cl-CH₂-) and the carbon of the cyclopentyl ring attached to the nitrogen (-CH-N) will also be shifted downfield. The remaining carbons of the propionamide chain and the cyclopentyl ring will appear at higher field strengths.

Predicted ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental data.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O170.5
N-CH- (cyclopentyl)51.5
Cl-CH₂-41.0
-C(O)-CH₂-38.5
Cyclopentyl C2/C533.0
Cyclopentyl C3/C423.8

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural connectivity by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). In this compound, a COSY spectrum would show a cross-peak between the protons of the Cl-CH₂- group and the -C(O)-CH₂- group, confirming their connectivity in the propionamide chain. It would also reveal the coupling network within the cyclopentyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively assign which protons are attached to which carbons. For example, the triplet at ~3.8 ppm would show a correlation to the carbon signal at ~41.0 ppm, confirming the Cl-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The amide proton (-NH-) showing a correlation to the carbonyl carbon (-C=O) and the N-CH carbon of the cyclopentyl ring.

The protons of the -C(O)-CH₂- group showing correlations to the carbonyl carbon and the Cl-CH₂- carbon.

The N-CH proton of the cyclopentyl ring showing correlations to the adjacent cyclopentyl carbons and the carbonyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov The calculated monoisotopic mass of this compound (C₈H₁₄ClNO) is 175.07639 Da. uni.lu An HRMS analysis would be expected to yield a measured mass very close to this theoretical value (typically within 5 ppm), confirming the elemental composition and providing strong evidence for the compound's identity. The presence of a chlorine atom would be evident from the isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M+ peak (³⁵Cl).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides, allowing for their analysis with minimal fragmentation. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. For this compound, these adducts would be key identifiers in the mass spectrum.

Predicted ESI-MS Adducts for this compound uni.lu

Adduct Calculated m/z
[M+H]⁺176.08367
[M+Na]⁺198.06561
[M+K]⁺214.03955
[M+NH₄]⁺193.11021

Mass Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would likely lead to several key fragmentation pathways that help confirm its structure.

A common fragmentation pattern for amides involves the cleavage of the N-CO bond. nih.gov For this compound, this would result in the formation of a cyclopentylaminyl radical and a 3-chloropropanoyl cation. The latter could be a significant peak in the mass spectrum. Another probable fragmentation is the McLafferty rearrangement, which is common for aliphatic amides with available gamma-hydrogens. nih.gov However, the α,β-unsaturation in some amides can favor N-CO cleavage over the McLafferty rearrangement. nih.gov

Alkylation on the amide nitrogen can also influence the fragmentation pattern. nih.gov The presence of the cyclopentyl group on the nitrogen atom in this compound will have a specific impact on the resulting fragments. Aromatic amides often exhibit a resonance-stabilized benzoyl cation, which can further lose a CO molecule to form a phenyl cation. nih.govyoutube.com While this compound is not aromatic, the stability of the resulting carbocations and radical fragments will dictate the observed fragmentation pattern.

The predicted collision cross-section (CCS) values for various adducts of this compound can provide further structural confirmation. For instance, the predicted CCS for the [M+H]+ adduct is 140.5 Ų, and for the [M+Na]+ adduct, it is 146.0 Ų. uni.lu These values, when compared with experimental data, can help in the unambiguous identification of the compound.

Table 1: Predicted Mass Spectrometric Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+176.08367140.5
[M+Na]+198.06561146.0
[M-H]-174.06911143.1
[M+NH4]+193.11021162.6
[M+K]+214.03955143.1
[M+H-H2O]+158.07365135.4
[M+HCOO]-220.07459158.8
[M+CH3COO]-234.09024179.1
[M+Na-2H]-196.05106143.2
[M]+175.07584138.8
[M]-175.07694138.8

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound, which is a secondary amide, the IR spectrum will exhibit characteristic absorption bands.

A key feature for a secondary amide is the presence of a single N-H stretching peak, typically appearing in the range of 3370 to 3170 cm⁻¹. spectroscopyonline.com This is in contrast to primary amides which show two N-H stretching peaks. blogspot.comquimicaorganica.org Another prominent feature is the strong carbonyl (C=O) stretch, which for amides generally occurs between 1680 and 1630 cm⁻¹. spectroscopyonline.comblogspot.com Furthermore, secondary amides display a strong N-H bending vibration in the region of 1640-1550 cm⁻¹. blogspot.comquimicaorganica.org The presence of C-H bonds in the cyclopentyl and propyl groups will result in stretching vibrations around 3000 cm⁻¹. libretexts.org The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (secondary amide)Stretch3370 - 3170 spectroscopyonline.com
C=O (amide)Stretch1680 - 1630 spectroscopyonline.comblogspot.com
N-H (secondary amide)Bend1640 - 1550 blogspot.comquimicaorganica.org
C-HStretch~3000 libretexts.org
C-ClStretchFingerprint Region

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating and purifying chemical compounds. For this compound, various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis and purification of amides. Reversed-phase HPLC, using a C18 column, is a common method for separating polar compounds like amides. biotage.cominternationaljournalssrg.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. biotage.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. These techniques can be used to determine the purity of this compound and to isolate it from reaction mixtures. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and for preliminary purity assessment. nih.gov For polar compounds like amides, a polar stationary phase such as silica (B1680970) gel is often used. nih.gov The choice of the mobile phase is crucial for achieving good separation. A mixture of solvents with varying polarities, such as hexane (B92381) and ethyl acetate, can be used to develop the chromatogram. biotage.com The separated spots can be visualized under UV light if the compound is UV-active, or by using staining reagents. TLC can also be used to optimize the conditions for column chromatography. youtube.com

Column chromatography is a widely used technique for the purification of organic compounds on a larger scale. youtube.com Similar to TLC, a stationary phase like silica gel or alumina (B75360) is packed into a column. youtube.com The sample is loaded onto the top of the column, and a suitable solvent or a gradient of solvents is passed through the column to elute the components. youtube.comresearchgate.net The fractions are collected and analyzed, often by TLC, to identify the pure compound. For polar amides, a polar stationary phase with a mobile phase of increasing polarity is a common setup. biotage.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

A thorough investigation of scientific literature and structural databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray crystallography is not available at this time.

While X-ray crystallography remains a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, it appears that such an analysis has not been reported for this compound. This means that a definitive, experimentally determined solid-state structure, which would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, is currently absent from the scientific record.

For related compounds, such as other N-substituted chloroalkanamides, X-ray diffraction studies have often revealed key structural features, including the planarity of the amide group and the nature of intermolecular hydrogen bonding. However, without specific data for this compound, any discussion of its crystal packing and solid-state conformation would be purely speculative.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to provide the detailed structural insights for this particular section.

Investigation of Biological Activities and Pharmacological Relevance

Medicinal Chemistry Applications

The core structure of 3-chloro-N-cyclopentylpropanamide, featuring a propanamide backbone with chloro and cyclopentyl substitutions, suggests potential for a range of biological activities based on the known pharmacology of its constituent chemical motifs.

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)

While no specific antimicrobial studies on this compound have been reported, research on related amide and cyclopropane-containing compounds indicates that this class of molecules can exhibit antimicrobial properties.

Antibacterial Activity: Aryl propionic acid derivatives, a broad class of compounds, are known to possess antibacterial activities. orientjchem.org The introduction of a chlorine atom to an amide structure can be crucial for its antibacterial effect. For instance, studies on acetamides have shown that the presence of a chloro atom can significantly enhance antibacterial activity. nih.gov Specifically, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have demonstrated moderate to high antibacterial action against various bacterial strains. nih.gov

Antifungal Activity: Similarly, certain N-cycloalkyl and amide derivatives have been investigated for their antifungal effects. For example, N-cycloalkenyl and N-cycloalkyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles have shown moderate antifungal activity against several yeast strains. nih.gov The presence of a chlorine atom in the molecular structure has also been associated with antifungal properties in other chemical series. mhmedical.comnih.gov Studies on 2-chloro-N-phenylacetamide have demonstrated its potential as a promising antifungal agent against clinical isolates of Candida tropicalis and Candida parapsilosis. wikipedia.org

Antiviral Activity: Information regarding the antiviral activity of closely related compounds is scarce in the public domain.

Table 1: Antimicrobial Activity of Selected Amide and Cycloalkyl Derivatives

Compound Class Activity Target Organisms Reference
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides Antibacterial Various bacterial strains nih.gov
Chloro-substituted acetamides Antibacterial Klebsiella pneumoniae nih.gov
N-cycloalkyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles Antifungal Yeast strains nih.gov
2-chloro-N-phenylacetamide Antifungal Candida tropicalis, Candida parapsilosis wikipedia.org
Aryl propionic acid derivatives Antibacterial General orientjchem.org

Anticancer and Cytotoxic Activity Evaluations

The cytotoxic potential of compounds structurally related to this compound has been explored in various studies.

Research on aryl propionic acid derivatives has indicated their potential as anticancer agents. orientjchem.org Furthermore, the introduction of an N-alkyl propanamide side chain to other core structures has been a strategy in the development of novel antiproliferative agents. For instance, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested for their activity against various cancer cell lines. mdpi.com

In a study of aryl carbamate (B1207046) and aryl urea (B33335) derivatives, compounds with alkyl and chlorine substituents were evaluated for their anti-proliferative activity. mdpi.com While the aryl ureas were inactive, certain aryl carbamates demonstrated selective anti-proliferative effects on cancer cell lines. mdpi.com This suggests that the nature of the core structure to which the substituted alkylamide chain is attached is critical for cytotoxic activity.

Table 2: Cytotoxic Activity of Selected Propanamide and Amide Derivatives

Compound Class Activity Cell Lines Reference
Aryl propionic acid derivatives Anticancer General orientjchem.org
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides Antiproliferative MCF-7, Hela, PC-3, HCT-116 mdpi.com
Aryl carbamates with alkyl/chlorine substituents Anti-proliferative MDA-MB-231, A-375, U-87 MG mdpi.com

Modulation of Receptor Systems and Associated Pathways

The P2X7 receptor is an ATP-gated ion channel that is implicated in inflammatory processes, and its antagonists are being investigated for a variety of diseases, including neuroinflammation and chronic pain. nih.govnih.govnih.gov Small molecule amides have been identified as P2X7 receptor antagonists. For example, GSK1370319A is an amide that has been shown to be a brain-penetrant P2X7 antagonist. nih.gov The development of structurally diverse P2X7 receptor antagonists, many of which are negative allosteric modulators, is an active area of research. nih.gov There is no specific data linking this compound to P2X7 receptor antagonism.

Enzyme Inhibition Profiles (e.g., Phosphodiesterases, Histone Deacetylases)

The potential for this compound analogs to act as enzyme inhibitors is suggested by the activities of related chemical structures.

Phosphodiesterases: No specific information was found in the public domain regarding the phosphodiesterase inhibition profile of this compound or its close analogs.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being developed as anticancer agents. nih.gov While no direct data exists for this compound, other complex amide-containing molecules have been investigated as HDAC inhibitors. The specific nature of the chemical scaffold is a key determinant of HDAC inhibitory activity and selectivity. mdpi.com

Targeting Specific Biological Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis, Prodrug Bioactivation)

There is no available scientific literature or patent data to suggest that this compound has been investigated for its ability to target specific biological mechanisms such as ergosterol biosynthesis or for its potential as a prodrug that undergoes bioactivation.

Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a common target for antifungal drugs. While some amide-containing compounds have been explored for antifungal properties, no studies have specifically linked this compound to the inhibition of this pathway.

Similarly, the concept of prodrug bioactivation, where a less active compound is converted into a more active form within the body, is a common strategy in drug development. However, there is no evidence to indicate that this compound has been designed or studied as a prodrug for any therapeutic purpose.

Potential as Lead Compounds for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. There are no published studies that identify this compound as a lead compound for any therapeutic development. The absence of data on its biological activities means its potential in this area remains entirely unknown.

Agrochemical Applications

The potential utility of this compound in agriculture as a herbicide, pesticide, nematicide, or insecticide has not been documented in available research.

Herbicidal Potency Assessment

Chloroacetamide herbicides are known to inhibit the growth of seedling shoots, primarily by inhibiting the synthesis of very-long-chain fatty acids. While this compound belongs to this class, no specific studies have been published that assess its herbicidal potency against any weed species.

General Pesticidal Activity Investigations

No investigations into the general pesticidal activity of this compound have been reported.

Nematicidal and Insecticidal Properties

There is no information available in scientific literature or patents regarding any nematicidal or insecticidal properties of this compound.

Structure Activity Relationship Sar Studies

Influence of the Cyclopentyl Moiety on Biological Activity

The N-cyclopentyl group plays a crucial role in defining the compound's interaction with biological systems. The size, shape, and lipophilicity of this cycloalkane ring are critical determinants of binding affinity and selectivity.

Ring Size and Lipophilicity: In many classes of biologically active compounds, the size of an N-cycloalkyl substituent significantly impacts potency. Studies on related N-substituted amides have shown that varying the ring from a cyclopropyl (B3062369) to a cyclohexyl group can drastically alter activity. mdpi.com The cyclopentyl group offers a specific balance of size and conformational flexibility that can be optimal for fitting into a hydrophobic binding pocket of a target protein. Compared to a smaller ring like cyclopropane (B1198618) or a larger, more flexible one like cycloheptane, the cyclopentyl ring presents a distinct surface area and van der Waals contact potential. In a study of N-substituted phenyldihydropyrazolones, the N-cyclopentyl sulphonamide derivative showed significant activity, comparable to other small alkyl groups like isopropyl and cyclopropyl. frontiersin.org

Comparison with Acyclic and Aromatic Groups: Replacing the cyclopentyl ring with acyclic alkyl chains (e.g., n-pentyl, isopentyl) or aromatic rings (e.g., phenyl) would substantially change the molecule's properties. An acyclic chain would introduce greater conformational flexibility, which could be detrimental if a more rigid conformation is required for binding. Conversely, a rigid phenyl ring would introduce potential for π-π stacking or other aromatic interactions but would fundamentally alter the geometry and electronic nature of the substituent. The choice of a cyclopentyl ring often represents a compromise, providing a defined hydrophobic structure with moderate rigidity.

Table 1: Comparison of N-Substituent Effects on Biological Activity (Illustrative)
N-SubstituentKey FeaturePotential Impact on Activity
CyclopropylSmall, rigid, strainedMay confer high potency if the pocket is small; unique electronic properties. mdpi.com
CyclobutylSlightly larger, puckeredIntermediate properties between cyclopropyl and cyclopentyl. mdpi.com
CyclopentylBalanced lipophilicity and moderate flexibilityOften optimal for fitting into defined hydrophobic pockets. frontiersin.org
CyclohexylLarger, flexible (chair/boat)Increased lipophilicity; different spatial arrangement due to chair conformation. nih.gov
PhenylRigid, planar, aromaticAllows for aromatic interactions (π-stacking) but significantly alters shape. nih.gov

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional shape of 3-chloro-N-cyclopentylpropanamide is not static and is critical for its recognition by a biological target. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.

Cyclopentyl Ring Pucker: The cyclopentyl ring is not planar and exists in a dynamic equilibrium between two primary conformations: the "envelope" and the "half-chair" (or twist). These conformations interconvert rapidly at room temperature. The specific conformation adopted upon binding to a receptor will be the one that maximizes favorable interactions, highlighting the importance of the ring's inherent flexibility.

Amide Bond Rotation: The C-N bond of the amide group has a significant double-bond character, which restricts rotation. This leads to the existence of cis and trans rotamers (or conformers). For secondary amides like this one, the trans conformation is generally much more stable and therefore more populated. However, the energy barrier to rotation can be overcome, and the specific conformation required for biological activity might be the less stable cis form. The geometry of the amide bond is crucial as it correctly orients the cyclopentyl group relative to the chloropropionyl fragment. researchgate.net

Contribution of the Chlorine Substituent to Efficacy and Selectivity

The introduction of a chlorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. eurochlor.orgnih.gov Its presence at the 3-position of the propanamide chain is significant.

Increased Lipophilicity: Halogens, particularly chlorine, increase the lipophilicity of a molecule. researchgate.netresearchgate.net This enhancement can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to a higher concentration at the site of action. researchgate.net

Metabolic Stability: The chlorine atom can block sites susceptible to metabolic oxidation. By replacing a hydrogen atom with chlorine, the C-H bond that might be hydroxylated by cytochrome P450 enzymes is removed, which can increase the metabolic stability and half-life of the compound. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's binding site. researchgate.net This is a directional interaction that can contribute significantly to binding affinity and selectivity, anchoring the alkyl chain of the molecule in a specific orientation.

Electronic Effects: As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect. This can alter the reactivity and electronic properties of adjacent parts of the molecule, such as the carbonyl group, potentially influencing its interaction with the target. researchgate.netresearchgate.net

Effects of Amide Linker Modifications on Activity

The propanamide linker connecting the chloroethyl and cyclopentyl moieties is not merely a spacer; its structure is critical for activity. Modifications to this linker would have profound effects on the molecule's biological profile.

Linker Length: Shortening or lengthening the three-carbon chain (propanamide) would alter the distance between the chlorine atom and the cyclopentyl group. This would change the molecule's ability to span a binding site and interact with distinct subpockets of a receptor.

Linker Rigidity: Introducing conformational constraints, such as a double bond (e.g., creating a 3-chloro-N-cyclopentylpropenamide), would make the linker more rigid. This can be beneficial if the flexible conformation is not ideal for binding, as it reduces the entropic penalty upon binding. Conversely, if flexibility is required to adopt the correct binding pose, rigidity would decrease activity. Studies on other molecular scaffolds show that conformationally restricted linkers can improve selectivity. nih.gov

Amide Bond Bioisosteres: Replacing the amide bond itself with a bioisostere (a group with similar steric and electronic properties) is a common medicinal chemistry tactic. For example, replacing it with a reverse amide, an ester, or a sulfonamide would change its hydrogen bonding capacity, stability, and geometry. nih.gov N-methylation of the amide would remove the hydrogen bond donor capability, which could be detrimental if that hydrogen is involved in a key interaction with the target. nih.gov

Analysis of Physicochemical Properties in Relation to Biological Response

The biological response to a compound is a function of its integrated physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target. rsc.org

Lipophilicity (logP): As noted, the chlorine and cyclopentyl groups contribute to the molecule's lipophilicity. An optimal logP value (typically between 1 and 3) is often sought for oral bioavailability, balancing solubility with membrane permeability. Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity.

Metabolic Stability: The stability of the compound in the presence of metabolic enzymes determines its duration of action. nih.gov The C-Cl bond can be susceptible to certain metabolic pathways, and the amide bond can be hydrolyzed by amidases. SAR studies often aim to identify modifications that enhance stability without compromising efficacy.

Permeability: The ability to permeate biological membranes is crucial for reaching the target site. This property is closely linked to lipophilicity and molecular size.

Table 2: Computed Physicochemical Properties of this compound
PropertyValueImplication for Biological Response
Molecular FormulaC₈H₁₄ClNOProvides the elemental composition. nih.govchemscene.com
Molecular Weight175.66 g/molFalls within the range typical for small molecule drugs (Lipinski's Rule of Five). nih.govchemscene.com
XLogP3 (Lipophilicity)1.9Suggests good membrane permeability and a favorable balance between solubility and lipophilicity. nih.gov
Hydrogen Bond Donors1 (Amide N-H)Can participate in a key hydrogen bond with a biological target. nih.gov
Hydrogen Bond Acceptors1 (Carbonyl O)Can participate in a key hydrogen bond with a biological target. nih.gov
Rotatable Bond Count3Indicates a moderate degree of conformational flexibility. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

In a hypothetical docking study of 3-chloro-N-cyclopentylpropanamide, one could anticipate similar interactions. The cyclopentyl ring would likely engage in van der Waals interactions within a hydrophobic cavity of a target protein. The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for specific interactions with amino acid residues in a binding site. The flexible propanamide linker allows the molecule to adopt various conformations to optimize its fit within the target. The terminal chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A simulated docking of this compound against a hypothetical receptor might reveal the following potential interactions:

Functional Group Potential Interaction Type Interacting Residues (Hypothetical)
Cyclopentyl RingHydrophobic InteractionsLeucine, Valine, Isoleucine
Amide N-HHydrogen Bond DonorAspartate, Glutamate
Amide C=OHydrogen Bond AcceptorSerine, Threonine, Asparagine
Chlorine AtomHalogen Bonding, HydrophobicPhenylalanine, Tyrosine, Methionine

It is important to note that the actual binding mode and affinity would be highly dependent on the specific topology and amino acid composition of the target protein's binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule, such as its electronic structure, geometry, and reactivity. These calculations, often based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and orbital energies.

For this compound, quantum chemical calculations could predict key molecular properties. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. The presence of the electronegative chlorine and oxygen atoms would significantly influence the electron distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A hypothetical analysis of this compound would likely show that the HOMO is localized around the amide nitrogen and the adjacent carbonyl group, indicating these as potential sites for electrophilic attack. The LUMO would likely be distributed along the carbon-chlorine bond, suggesting this area is susceptible to nucleophilic attack, potentially leading to the displacement of the chloride ion.

A table of predicted electronic properties for this compound, based on calculations for similar structures, might look as follows:

Property Predicted Value/Description Significance
HOMO Energy Negative value (e.g., -7.5 eV)Indicates ionization potential and electron-donating ability.
LUMO Energy Positive or slightly negative value (e.g., -0.5 eV)Indicates electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~7.0 eVReflects chemical reactivity and kinetic stability.
Dipole Moment Moderate valueInfluences solubility and intermolecular interactions.
Mulliken Atomic Charges Negative charge on O, N, Cl; Positive on C=O carbonPredicts sites for electrostatic interactions.

These theoretical calculations provide a fundamental understanding of the molecule's inherent reactivity and electronic characteristics, which can inform its potential chemical transformations and biological interactions.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery, helping to assess the pharmacokinetic profile of a compound. Various in silico models are used to estimate these properties based on the molecule's structure.

For this compound, ADME predictions can offer a preliminary assessment of its drug-like qualities. These predictions are often based on established rules and models derived from large datasets of known drugs.

Absorption: The absorption of a compound is often predicted by considering its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound would likely exhibit good oral bioavailability, falling within the parameters of Lipinski's Rule of Five.

Distribution: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The cyclopentyl group increases the lipophilicity of the molecule, which may facilitate its distribution into tissues. However, the amide and chloro groups add polarity, which could modulate this distribution.

Metabolism: The metabolism of this compound would likely involve several pathways. The amide bond is susceptible to hydrolysis by amidases, leading to the formation of 3-chloropropanoic acid and cyclopentylamine (B150401). The alkyl chain could undergo oxidation, and the cyclopentyl ring could be hydroxylated by cytochrome P450 enzymes.

Excretion: The parent compound and its metabolites would be excreted from the body, primarily through the kidneys. The polarity of the metabolites would facilitate their renal clearance.

A summary of predicted ADME properties for this compound is presented in the table below, based on general principles and data from related N-substituted amides. nih.gov

ADME Property Predicted Outcome Basis for Prediction
Oral Bioavailability HighConforms to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10).
Blood-Brain Barrier (BBB) Penetration PossibleModerate lipophilicity and molecular weight suggest potential for CNS penetration.
Plasma Protein Binding ModerateA balance of lipophilic and polar groups suggests moderate binding to plasma proteins like albumin.
Primary Metabolic Pathways Amide hydrolysis, OxidationPresence of amide linkage and alkyl chains.
Excretion Route RenalExpected for polar metabolites.

These in silico predictions provide a valuable, albeit preliminary, assessment of the likely pharmacokinetic behavior of this compound. Experimental validation would be necessary to confirm these theoretical findings.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

The design of derivatives based on the 3-chloro-N-cyclopentylpropanamide scaffold is primarily guided by established structure-activity relationship (SAR) principles. The key components of the molecule—the chloro-aliphatic chain, the amide linkage, and the cyclopentyl group—are all targets for modification.

Key Design Principles Include:

Isosteric and Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties to investigate their impact on biological activity. For instance, the chlorine atom can be substituted with other halogens or functional groups to modulate lipophilicity and electronic properties.

Scaffold Hopping: Replacing the central propanamide core with different heterocyclic rings to explore new chemical space and potentially discover novel mechanisms of action. This approach has led to the synthesis of derivatives containing piperazine (B1678402), thiadiazole, quinoline (B57606), pyrazole, and quinazolinone moieties. nih.govchim.itmarquette.edu

Functional Group Modification: Altering or introducing new functional groups to enhance target interactions, improve solubility, or modify metabolic stability. This includes the introduction of hydroxyl, amino, or carboxylic acid groups.

Conformational Restriction: Introducing rigid structural elements, such as rings, to lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

Synthesis of Novel Analogues

A diverse array of novel analogues has been synthesized by modifying the this compound structure. These synthetic efforts have focused on incorporating various heterocyclic systems, which are known to be privileged structures in medicinal chemistry due to their diverse biological activities.

Piperazine Derivatives: The synthesis of piperazine-containing analogues often involves the nucleophilic substitution of the chlorine atom in this compound with a piperazine ring. researchgate.net For instance, 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine can be synthesized by coupling substituted benzenethiol (B1682325) with chloro-nitrobenzene, followed by reduction of the nitro group and cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net Further reactions can then be carried out to introduce the N-cyclopentylpropanamide moiety. researchgate.net

Thiadiazole Derivatives: Thiadiazole derivatives are typically synthesized through cyclization reactions. nih.govencyclopedia.pub A common method involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphate ester (PPE). encyclopedia.pub For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be converted to a hydrazino derivative, which then serves as a key intermediate for further modifications, including the introduction of a cyclopentylpropanamide side chain. bas.bg

Quinoline Derivatives: The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org For example, 4-amino-3-bromobenzonitrile (B1270737) can be condensed with ethoxymethylenemalonate, followed by cyclization and chlorination to yield a 4-chloroquinoline (B167314) intermediate. nih.gov This intermediate can then be coupled with an appropriate amine to introduce the desired side chain. nih.gov

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.itorientjchem.orgresearchgate.net For example, α,β-unsaturated ketones (chalcones) can be reacted with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov The synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by the condensation of 1,3-diketones with arylhydrazines. researchgate.net

Quinazolinone Derivatives: Quinazolinone derivatives are often prepared by the acylation of anthranilic acid, followed by cyclization. marquette.edunih.govnih.gov For instance, anthranilic acid can be treated with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can subsequently react with an amine to yield the desired quinazolinone derivative. nih.gov

Table of Synthesized Heterocyclic Derivatives:

Heterocyclic CoreGeneral Synthetic ApproachKey Intermediates
PiperazineNucleophilic substitution and cyclizationSubstituted benzenethiols, bis(2-chloroethyl)amine hydrochloride
ThiadiazoleCyclization of thiosemicarbazides2-Amino-5-mercapto-1,3,4-thiadiazole
QuinolineFriedländer synthesis, Povarov reactiono-Aminoaryl aldehydes/ketones, 4-chloroquinoline
PyrazoleCondensation of 1,3-dicarbonyls with hydrazinesChalcones, 1,3-diketones
QuinazolinoneAcylation and cyclization of anthranilic acidN-Acylanthranilic acids, benzoxazinones

Comparative Biological Activity Profiling of Derivatives

Following their synthesis, the novel derivatives of this compound undergo comprehensive biological activity profiling to assess their potential as therapeutic agents. This involves screening against a panel of biological targets to identify any significant activity.

For example, a series of quinoline derivatives were synthesized and evaluated for their ability to inhibit phosphodiesterase 5 (PDE5), an enzyme implicated in Alzheimer's disease. nih.gov One compound, 7a, demonstrated potent and selective inhibition of PDE5 with an IC50 of 0.27 nM. nih.gov Similarly, various 3-chloro-azetidin-2-one derivatives, which can be considered analogues, have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. nih.govmdpi.comnih.gov

The biological evaluation often includes:

In vitro enzyme assays: To determine the inhibitory concentration (IC50) or activation potential against specific enzymes.

Cell-based assays: To assess the effect of the compounds on cellular processes such as proliferation, apoptosis, and signaling pathways. nih.gov

Antimicrobial and antifungal screening: To evaluate the efficacy against various strains of bacteria and fungi. nih.gov

Table of Comparative Biological Activities:

Derivative ClassBiological Target/AssayKey FindingsReference
QuinolinePDE5 InhibitionCompound 7a showed an IC50 of 0.27 nM. nih.gov
3-Chloro-azetidin-2-oneAntiproliferative (Breast Cancer)Some derivatives showed potent activity. nih.gov
ThiadiazoleAnticancer (LoVo, MCF-7)Compound 2g showed good anti-proliferative effects. nih.gov
QuinazolinoneAntimicrobialSome derivatives showed good activity against C. albicans and A. niger. nih.gov

Structure-Guided Optimization of Bioactivity

The data obtained from the biological activity profiling is crucial for the structure-guided optimization of the lead compounds. This iterative process involves using the SAR data to design and synthesize new analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to develop mathematical models that correlate the chemical structure of the derivatives with their biological activity. nih.govnih.govmdpi.comresearchgate.net These models can then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources. For instance, 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives as antitubercular agents have helped identify key structural features relevant to their biological activity. nih.gov

Computational modeling and molecular docking are also powerful tools used to visualize how the derivatives interact with their biological targets at the molecular level. nih.gov This information can guide the design of new analogues with enhanced binding affinity and specificity. The optimization process aims to refine the pharmacophore, which is the precise arrangement of functional groups responsible for the biological activity.

The ultimate goal of structure-guided optimization is to develop a derivative with a desirable biological profile, including high potency, selectivity, and favorable pharmacokinetic properties, making it a suitable candidate for further preclinical and clinical development.

Patent Landscape and Research Applications

Overview of Patent Filings Related to 3-chloro-N-cyclopentylpropanamide and Its Derivatives

The patent landscape for a specific chemical compound like this compound is not always straightforward and often requires an analysis of patents for related derivatives and applications. A direct patent for the standalone compound this compound is not readily found in public databases. However, derivatives and structurally similar compounds appear in patent literature, often as intermediates in the synthesis of more complex molecules with specific therapeutic applications.

A notable example is the U.S. Patent US11028064B2, which describes tricyclic heterocyclic derivatives as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a target for various inflammatory disorders and cancers. google.com In this patent, the related compound N-cyclopentylpropanamide is cited as an example of a synthesized intermediate. google.comgoogleapis.com This indicates that while the specific chloro-derivative may not be the primary focus of a patent, the core structure of N-cyclopentylpropanamide serves as a building block in the creation of novel, patentable molecules.

The patent for these tricyclic heterocyclic derivatives highlights the therapeutic potential of targeting CSF-1R for conditions like rheumatoid arthritis and cancer by modulating the activity of monocytes and macrophages. google.com The inclusion of N-cyclopentylpropanamide in the synthesis process underscores the importance of such smaller amide molecules in the development of new drugs.

Below is a data table summarizing the key information from the aforementioned patent.

Patent NumberTitleAssigneeSummary of Relevance
US11028064B2Tricyclic heterocyclic derivatives and uses thereofAraxes Pharma, LLCDiscloses tricyclic heterocyclic derivatives as CSF-1R inhibitors for treating inflammatory disorders and cancer. N-cyclopentylpropanamide is mentioned as a synthesized intermediate, demonstrating the utility of this structural motif in creating more complex, patentable compounds. google.com

Furthermore, the patent landscape includes related structures that, while not identical, share the cyclopentyl and propionyl moieties. For instance, patents exist for crystalline forms of (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile, a compound used in the treatment of myeloproliferative disorders. google.com This illustrates a broader interest in cyclopentyl-containing side chains within the pharmaceutical industry.

Intellectual Property Considerations in Amide-Based Compound Research

The research and development of amide-based compounds are deeply intertwined with intellectual property (IP) considerations. In the biomedical and pharmaceutical sectors, patents are a critical mechanism for protecting the significant investment required for drug discovery and development. nih.govnih.gov The evolving IP landscape presents both opportunities and challenges for researchers working with compounds like this compound.

For a new amide-based compound to be patentable, it must meet several criteria, including novelty, non-obviousness (involving an inventive step), and utility (having a specific, substantial, and credible application). The vast number of known amide compounds means that demonstrating novelty and non-obviousness can be challenging. Researchers often achieve this by identifying a new chemical entity with unexpected or improved properties, such as enhanced therapeutic efficacy, reduced side effects, or a novel mechanism of action.

For entities working with amide-based compounds, a robust IP strategy is essential. This includes:

Freedom-to-Operate (FTO) Analysis: Before commencing significant research, it is crucial to conduct an FTO analysis to ensure that the proposed work does not infringe on existing patents.

Early and Broad Patent Filing: Filing for patent protection as early as possible is a common strategy to establish priority. The scope of the patent claims is also critical; broad claims can provide more extensive protection but may be more susceptible to challenges.

Global Patent Strategy: Given the global nature of the pharmaceutical market, a comprehensive international patenting strategy is often necessary to protect a new compound in multiple jurisdictions.

The patent landscape for amide-based compounds is dynamic and complex. As new therapeutic targets are identified and novel synthesis methods are developed, the opportunities for innovation and the need for strategic IP management will continue to grow.

Toxicological Considerations in Research Context

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in drug discovery and chemical safety testing, offering insights into the potential for a compound to cause cell damage or death. lnhlifesciences.orgdatabiotech.co.il These tests are often among the first screens performed to eliminate overtly toxic compounds early, thereby saving time and resources. jordilabs.com The assays work by exposing cultured cells to the test substance and measuring cell viability or the rate of cell death. databiotech.co.il

For a compound like 3-chloro-N-cyclopentylpropanamide, a typical cytotoxicity assessment would involve exposing a relevant cell line (e.g., HepG2, a human liver cell line) to a range of concentrations of the compound. The concentration that inhibits 50% of cell viability (IC50) is then determined.

Hypothetical In Vitro Cytotoxicity of this compound in HepG2 cells

Concentration (µM) Cell Viability (%)
0.1 98.5
1 95.2
10 88.7
50 52.3
100 21.4

| IC50 (µM) | ~50 |

Preliminary Toxicity Screening Methodologies (e.g., Hemolytic Assays)

Preliminary toxicity screening includes a battery of tests to identify specific hazards. Among these, the hemolytic assay is a rapid and cost-effective method to assess a compound's potential to damage red blood cells (erythrocytes). nih.govnih.gov Drug-induced hemolysis, the rupture of these cells leading to the release of hemoglobin, is a serious toxicological concern, particularly for compounds intended for intravenous administration. evotec.com

The assay involves incubating the test compound with a suspension of red blood cells, typically from human donors to ensure relevance. nih.govevotec.com After incubation, the amount of hemoglobin released into the surrounding plasma is measured spectrophotometrically. evotec.com The results are compared against a negative control (saline) and a positive control (a substance known to cause complete hemolysis, like Triton X-100) to determine the percentage of hemolysis caused by the compound. evotec.com Negligible hemolytic activity at anticipated therapeutic concentrations is a favorable outcome. mdpi.com

Hypothetical Hemolytic Activity of this compound

Concentration (µM) % Hemolysis
10 < 1%
50 1.8%
100 4.5%

Metabolic Stability and Intrinsic Clearance Profiles in Research Models

Understanding the metabolic stability of a compound is crucial for predicting its pharmacokinetic behavior in vivo. creative-biolabs.com Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. wuxiapptec.com This is a key determinant of a drug's half-life and oral bioavailability. creative-biolabs.com Assays to determine metabolic stability typically use liver subcellular fractions, such as microsomes or S9 fractions, or intact liver cells (hepatocytes). wuxiapptec.comsigmaaldrich.cn

Liver microsomes contain a high concentration of Phase I metabolic enzymes, like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. wuxiapptec.com Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways. sigmaaldrich.cn In these assays, the test compound is incubated with the liver preparation, and its disappearance over time is monitored, often by LC-MS/MS. youtube.com

From this data, the intrinsic clearance (CLint) is calculated. Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a compound, independent of other physiological factors like blood flow. sigmaaldrich.cn This value is critical for in vitro-in vivo extrapolation (IVIVE), which aims to predict human hepatic clearance from preclinical data. youtube.comlabcorp.com A compound with very high metabolic stability (low clearance) might accumulate in the body, potentially leading to toxicity, while a compound with very low stability (high clearance) may be eliminated too quickly to be effective. creative-biolabs.com

Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (min) % Parent Compound Remaining
0 100
5 85
15 60
30 35
60 10
Half-life (t½, min) ~25

| Intrinsic Clearance (CLint, µL/min/mg protein) | ~28 |

Environmental Fate and Impact Studies

Investigation of Hydrolytic Stability in Environmental Matrices

The hydrolysis of 3-chloro-N-cyclopentylpropanamide involves the cleavage of the amide bond and the potential nucleophilic substitution of the chlorine atom. The rates of these reactions are highly dependent on pH, temperature, and the presence of catalytic agents in the environment.

General Principles of Amide Hydrolysis

Amides are generally stable, but their hydrolysis can be catalyzed by both acids and bases. acs.org The stability of the amide bond is a critical factor in the persistence of many herbicides. nih.gov The general mechanisms are as follows:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the cleavage of the carbon-nitrogen bond.

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amine group leads to the formation of a carboxylate salt. acs.org

For N-substituted amides, the nature of the substituent on the nitrogen atom can influence the rate of hydrolysis. fiveable.me Steric hindrance around the carbonyl group can affect the accessibility of the attacking nucleophile, thereby altering the reaction rate. fiveable.me

Hydrolytic Behavior of Structurally Similar Compounds

Studies on chloroacetamide herbicides provide a relevant framework for predicting the hydrolytic fate of this compound. Research on various chloroacetamides has shown that base-catalyzed hydrolysis can proceed through two main pathways: an intermolecular SN2 reaction at the chlorinated carbon, leading to hydroxy-substituted derivatives, or through cleavage of the amide bond itself. acs.org Acid-catalyzed hydrolysis, on the other hand, can result in the cleavage of both the amide and ether groups in more complex structures. acs.org

The persistence of related amide herbicides can vary significantly. For instance, pronamide is noted to be stable to hydrolysis. epa.gov In contrast, other herbicides like propanil (B472794) can degrade more rapidly in certain conditions. researchgate.net The half-lives of chloroacetamide herbicides at neutral pH can range from weeks to years, indicating that hydrolysis is a critical factor in their long-term environmental fate. nih.gov

Expected Hydrolytic Degradation of this compound

Based on the chemistry of analogous compounds, the hydrolytic degradation of this compound is expected to be influenced by the following factors:

Effect of pH: The rate of hydrolysis is anticipated to be slowest at neutral pH and to increase under both acidic and basic conditions.

Effect of Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of hydrolysis. acs.org

The primary degradation products from the hydrolysis of this compound would likely be 3-chloropropanoic acid and cyclopentylamine (B150401) from the cleavage of the amide bond, or 3-hydroxy-N-cyclopentylpropanamide from the nucleophilic substitution of the chlorine atom.

The following interactive data table provides a hypothetical representation of the expected hydrolytic half-life of this compound under various environmental conditions, based on general principles and data from related compounds.

Table 1: Hypothetical Hydrolytic Half-life (t1/2) of this compound in Aqueous Environments

pHTemperature (°C)Expected Half-life (Days)Predominant Degradation Pathway
410> 365Slow Amide Hydrolysis
425180 - 365Acid-Catalyzed Amide Hydrolysis
710> 365Very Slow Hydrolysis
725> 365Slow Hydrolysis
910180 - 365Base-Catalyzed Hydrolysis
92590 - 180Base-Catalyzed Amide Hydrolysis & Nucleophilic Substitution

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-cyclopentylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting cyclopentylamine with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under inert conditions.
  • Optimization Strategies :

  • Catalysts : Amidation catalysts (e.g., HOBt/DCC) improve yields by reducing side reactions .

  • Flow Reactors : Continuous flow systems enhance mixing and heat transfer, increasing purity and scalability .

  • Temperature Control : Maintaining 0–5°C during exothermic steps prevents decomposition .

    Synthetic Method Reagents Yield Purity (HPLC)
    Batch (Traditional)Et₃N, DCM65–75%90–95%
    Flow ReactorEt₃N, THF85–92%98–99%

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (amide NH at δ 6.5–7.0 ppm; cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the backbone .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify impurities (<1%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 216.0892) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Approach : Density Functional Theory (DFT) models the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. For example, the chlorine atom’s σ-hole can be analyzed for SN2 reactivity .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., hydrolysis rates under basic conditions) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or compound purity.
  • Solutions :

  • Standardized Protocols : Use OECD guidelines for cytotoxicity assays (e.g., MTT tests at 1–10 µM) .
  • Batch Characterization : Ensure consistent purity (>98% by HPLC) and confirm stereochemical stability via X-ray crystallography .

Q. How do structural modifications (e.g., substituent variations) on the cyclopentyl ring influence the compound’s physicochemical properties and bioactivity?

  • Case Study : Replacing cyclopentyl with a bulkier substituent (e.g., cyclohexyl) increases lipophilicity (logP from 1.8 to 2.5) but reduces aqueous solubility.
  • Impact on Bioactivity :

  • Enzyme Binding : Bulkier groups may hinder fit into active sites (e.g., CYP450 inhibition assays show reduced affinity) .
  • Membrane Permeability : Higher logP correlates with improved blood-brain barrier penetration in rodent models .

Q. What are the best practices for designing stability studies under varying pH and temperature conditions for this compound?

  • Experimental Design :

  • pH Range : Test stability in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Thermal Stress : Incubate solid samples at 40–60°C for 1–4 weeks .
    • Analytical Tools :
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed propanamide or cyclopentylamine).
  • Kinetic Modeling : Calculate Arrhenius parameters to predict shelf-life under storage conditions .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in aqueous buffers.
    • Resolution : Use dynamic light scattering (DLS) to detect aggregation. Adjust co-solvents (e.g., 5% PEG-400) to maintain monomeric dispersion .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-cyclopentylpropanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-cyclopentylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.